molecular formula C23H32N6O B5020204 N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B5020204
M. Wt: 408.5 g/mol
InChI Key: UDHZYLNHDWETRJ-UHFFFAOYSA-N
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Description

N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling with pyridine derivatives. The final step involves the formation of the cyclopropanecarboxamide moiety under controlled conditions, often using reagents like cyclopropanecarbonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is unique due to its complex structure, which combines multiple pharmacophores, enhancing its potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N-[2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c30-23(18-4-5-18)26-22-6-12-25-29(22)21-9-15-28(16-10-21)20-7-13-27(14-8-20)17-19-3-1-2-11-24-19/h1-3,6,11-12,18,20-21H,4-5,7-10,13-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHZYLNHDWETRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C4CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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